Methyl 5-formyl-1,3-oxazole-2-carboxylate
Description
Methyl 5-formyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a formyl group at position 5 and a methyl carboxylate group at position 2. The formyl substituent is expected to confer unique electrophilic reactivity, enabling applications in condensation reactions, polymer synthesis, and pharmaceutical intermediates .
Properties
Molecular Formula |
C6H5NO4 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
methyl 5-formyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2-3H,1H3 |
InChI Key |
LZHHRKGMWMLQLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(O1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-1,3-oxazole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) with aldehydes, is also employed for the synthesis of oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-formyl-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 5-formyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric effects of substituents significantly influence the properties of oxazole derivatives:
Key Observations :
- Formyl vs. Chloro/Phenyl: The formyl group at C5 enhances electrophilicity, making the compound a candidate for Knoevenagel condensations or Schiff base formation, unlike MCPOC, where the chloro and phenyl groups favor nucleophilic substitution or π-π stacking .
- Conformational Stability : MCPOC exhibits two low-energy conformers (I and II) with s-cis ester configurations, stabilized by 3.0 kJ/mol in the gas phase . The formyl analog may adopt similar conformations but with altered dipole moments due to the polar formyl group.
Spectroscopic and Computational Insights
- MCPOC: FTIR and DFT studies reveal distinct vibrational bands for conformers I and II, with annealing experiments in xenon matrices showing conformer II stabilization due to polarity .
- Methyl 5-Formyl Analog : Predicted to show red-shifted UV-vis absorption compared to methyl-substituted derivatives, similar to hyperbranched polymers with formyl groups .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Methyl 5-formyl-1,3-oxazole-2-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.
Overview of Oxazole Compounds
Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of functional groups in the oxazole structure often enhances these activities, making them valuable in pharmaceutical applications.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that compounds with similar oxazole structures exhibit broad-spectrum antibacterial effects. For instance, studies have shown that derivatives of oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Concentration (ID50) |
|---|---|---|
| This compound | E. coli | 1 x 10^{-7} M |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | S. faecium | 9 x 10^{-8} M |
| TMO (Trimethyl Oxazole) | Various strains | Variable |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Studies have shown that oxazole derivatives can modulate immune responses by affecting cytokine production and signaling pathways. For example, the compound has been linked to the regulation of interleukin production in immune cells, which is crucial for managing inflammatory responses .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular receptors or enzymes involved in metabolic pathways. For instance, it may influence lipid metabolism by modulating gene expression related to lipid antigen presentation .
Case Study 1: Intestinal Inflammation Model
In a study investigating dietary oxazoles' effects on intestinal inflammation, this compound was shown to induce changes in the expression of genes associated with inflammation in intestinal epithelial cells. This study highlights the potential role of oxazoles as environmental triggers for inflammation in sensitive populations .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of this compound against pathogenic bacteria. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Question
- NMR : H and C NMR identify substituents (e.g., formyl protons at δ 9.8–10.2 ppm, ester carbonyl at δ 165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 170.048).
- XRD : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the oxazole ring .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
How does the formyl group influence the reactivity of this compound in further functionalization?
Advanced Research Question
The electron-withdrawing formyl group activates the oxazole ring for nucleophilic substitution (e.g., amidation, Suzuki coupling). For example:
- Reductive Amination : Reaction with primary amines (e.g., benzylamine) in the presence of NaBH₃CN yields imine derivatives .
- Aldol Condensation : Base-catalyzed reactions with ketones form α,β-unsaturated carbonyl derivatives .
- Photochemical Stability : UV irradiation (λ > 235 nm) may induce isomerization or degradation, requiring inert atmospheres for storage .
What role do computational studies play in predicting the spectroscopic and electronic properties of this compound?
Advanced Research Question
DFT calculations (B3LYP/6-311++G(d,p)) predict:
- Vibrational Modes : IR-active bands (e.g., C=O stretch at 1730–1750 cm) .
- Frontier Orbitals : HOMO-LUMO gaps (~5 eV) correlate with UV-Vis absorption maxima (λ ~ 270 nm) .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations estimate solvatochromic shifts in polar solvents .
How can contradictions in spectral data between experimental and theoretical results be resolved?
Advanced Research Question
Discrepancies arise from matrix effects, anharmonic vibrations, or incomplete basis sets. Mitigation strategies include:
- Hybrid Methods : Combine experimental FTIR with scaled DFT frequencies (scaling factor ~0.96) .
- Dynamic NMR : Variable-temperature H NMR probes conformational exchange in solution .
- Benchmarking : Validate computational methods against high-resolution crystallographic data .
What are the potential biological applications of this compound, and how are structure-activity relationships (SAR) explored?
Basic Research Question
While direct studies are limited, analogous oxazoles exhibit:
- Antimicrobial Activity : MIC values (e.g., 8–32 µg/mL) against S. aureus via membrane disruption .
- Anticancer Potential : IC₅₀ values (e.g., 10–50 µM) in MCF-7 cells via kinase inhibition .
- SAR Strategies :
- Substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance bioactivity.
- Scaffold Hybridization : Fusion with indole or furan moieties improves target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
